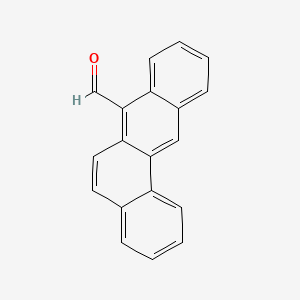

Benz(a)anthracene-7-carboxaldehyde

Description

Properties

IUPAC Name |

benzo[a]anthracene-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJAZYMJSFCLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226017 | |

| Record name | Benz(a)anthracene-7-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-62-6 | |

| Record name | Benz[a]anthracene-7-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7505-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(a)anthracene-7-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Formylbenz[a]anthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz(a)anthracene-7-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Hydroxymethyl-Benz(a)anthracene Derivatives

A classical and direct approach to prepare benz(a)anthracene-7-carboxaldehyde involves oxidation of the corresponding hydroxymethyl derivative at the 7-position of benz(a)anthracene. For example, 7-hydroxymethylbenz(a)anthracene is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing benzene for about 1 hour to yield the 7-carboxaldehyde derivative with high purity (>98%) as confirmed by HPLC analysis.

7-Hydroxymethylbenz(a)anthracene + DDQ → this compound

This method is straightforward and benefits from the availability of the hydroxymethyl precursor, which itself can be synthesized by selective hydroxylation of methyl-substituted benz(a)anthracene.

Palladium-Catalyzed Tandem C–H Activation/Biscyclization

Recent advances in metal-catalyzed C–H activation have enabled efficient construction of benz(a)anthracene derivatives. Liang et al. (2009) developed a palladium(0)-catalyzed tandem C–H activation and biscyclization reaction using propargylic carbonates and terminal alkynes as starting materials. This regioselective method forms tetracyclic benz(a)anthracene frameworks in moderate to good yields (40–87%) under mild conditions.

- Catalyst: Pd(OAc)2 with triphenylphosphine (PPh3)

- Substrates: Propargylic carbonates and terminal alkynes

- Mechanism: Oxidative addition of Pd(0) to C–H bond → Pd(II) intermediate → carbonylation → migratory insertion → reductive elimination

- Outcome: Formation of benz(a)anthracene core which can be further functionalized to introduce the formyl group at the 7-position.

This method is advantageous for constructing the benz(a)anthracene skeleton with high regioselectivity, which can then be subjected to selective formylation reactions.

Multi-Step Synthesis via Cyclotrimerization and Oxidation

Another approach involves the synthesis of substituted anthracenes and related polycyclic aromatic hydrocarbons via cobalt- or nickel-catalyzed [2+2+2] cyclotrimerization reactions of diynes and alkynes, followed by oxidation steps to introduce aldehyde functionalities.

- Cyclotrimerization of diynes with alkynes catalyzed by CpCo(CO)2 or Ni-based catalysts to form substituted anthracene derivatives.

- Oxidation of benzylic alcohol intermediates to aldehydes using pyridinium chlorochromate (PCC) or DDQ.

- Acid-catalyzed cyclodehydration or ring-closure to finalize the anthracene framework.

This method is more complex but allows the introduction of diverse substituents and functional groups, including the formyl group at specific positions such as the 7-position on benz(a)anthracene.

Friedel–Crafts Alkylation Followed by Oxidation

Friedel–Crafts alkylation of electron-rich arenes with aromatic aldehydes under Lewis acid catalysis (e.g., silica gel-supported zinc bromide) has been reported as a route to triarylmethanes and diarylanthracenes, which can be precursors for benz(a)anthracene derivatives. Subsequent oxidation steps can introduce aldehyde groups selectively.

While this method is more general for anthracene derivatives, it may be adapted for this compound synthesis by choosing appropriate starting materials and reaction conditions.

Comparative Table of Preparation Methods

| Method | Starting Material | Catalyst/Reagents | Key Reaction Steps | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Oxidation of 7-Hydroxymethylbenz(a)anthracene | 7-Hydroxymethylbenz(a)anthracene | DDQ in benzene | Oxidation of hydroxymethyl to formyl group | High (>98% purity) | Direct, high purity product | Requires hydroxymethyl precursor |

| Pd-Catalyzed Tandem C–H Activation | Propargylic carbonates + terminal alkynes | Pd(OAc)2 + PPh3 | Tandem C–H activation, carbonylation, cyclization | Moderate to good (40–87%) | Regioselective, efficient framework construction | Requires Pd catalyst, multistep |

| Cyclotrimerization + Oxidation | Diynes + alkynes | CpCo(CO)2 or Ni catalysts + PCC/DDQ | Cyclotrimerization, oxidation of intermediates | Good (50–85%) | Versatile, functional group tolerance | Multi-step, complex |

| Friedel–Crafts Alkylation + Oxidation | Arenes + aromatic aldehydes | Lewis acid (ZnBr2 on silica gel) | Alkylation followed by oxidation | Variable | Simple reagents, classic method | Less regioselective, broader scope |

Research Findings and Optimization Notes

The palladium-catalyzed tandem C–H activation/biscyclization reaction is highly regioselective and efficient for constructing the benz(a)anthracene core, which is crucial for subsequent selective formylation at the 7-position.

Oxidation of hydroxymethyl precursors using DDQ is a reliable and high-yielding method to introduce the aldehyde function without over-oxidation or side reactions.

Multi-step cyclotrimerization approaches provide flexibility in introducing various substituents but require careful control of reaction conditions and purification steps.

Friedel–Crafts alkylation methods are useful for generating intermediates but may require further optimization for regioselective formylation at the 7-position of benz(a)anthracene.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key reactions include:

Reaction with Potassium Permanganate (KMnO₄):

Benz(a)anthracene-7-carboxaldehyde is oxidized to benzo(a)anthracene-7-carboxylic acid under acidic conditions .

| Reaction Conditions | Product | Yield | Catalyst/Reagent |

|---|---|---|---|

| H₂SO₄, 60–80°C | Benzo(a)anthracene-7-carboxylic acid | ~75% | KMnO₄ |

Biotransformation via Microbial Oxidation:

Bacterial metabolism (e.g., Mycobacterium vanbaalenii PYR-1) introduces hydroxyl groups at angular (1,2- or 3,4-) or linear (8,9- or 10,11-) positions, forming intermediates like 2-hydroxy-3-naphthoic acid .

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions, particularly with biological nucleophiles:

DNA Adduct Formation:

The aldehyde reacts with DNA bases (e.g., guanine), forming covalent adducts. This mechanism is implicated in mutagenicity and carcinogenicity .

| Nucleophile | Adduct Type | Biological Impact |

|---|---|---|

| Guanine | Exocyclic amino group | DNA strand breaks, frameshifts |

Photochemical Reactions

UV irradiation induces structural rearrangements and degradation:

Photolysis with Nitro Groups:

When substituted with nitro groups (e.g., 12-methyl-7-nitrobenz(a)anthracene), irradiation generates nitroso ketones that decompose to anthraquinones or aldehydes .

| Reactant | Conditions | Products |

|---|---|---|

| 12-Methyl-7-nitrobenz(a)anthracene | CDCl₃, 30–90 min UV light | 7,12-Benz(a)anthraquinone, aldehydes |

Biological Interactions

Metabolic activation by cytochrome P450 enzymes produces epoxides and dihydrodiols, which further react to form DNA-binding metabolites .

Key Metabolites:

-

cis-1,2-Dihydrodiol

-

6-Hydrofuran[3,4-g]chromene-2,8-dione

Stability and Reactivity Considerations

Scientific Research Applications

Benzo[a]anthracene-7-carbaldehyde has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

Biology: Studied for its interactions with biological macromolecules and its potential mutagenic and carcinogenic properties.

Medicine: Investigated for its potential use in developing therapeutic agents targeting specific molecular pathways.

Industry: Utilized in the production of dyes, pigments, and other organic materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of benzo[a]anthracene-7-carbaldehyde involves its interaction with various molecular targets. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions with biological nucleophiles.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following benz(a)anthracene derivatives are compared based on substituents, reactivity, and hazards:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Benz(a)anthracene-7-carboxaldehyde | 7-CHO | C₁₉H₁₂O | 256.298 | Aldehyde |

| 7,12-Dimethylbenz(a)anthracene | 7-CH₃, 12-CH₃ | C₂₀H₁₆ | 256.341 | Methyl |

| Benz(a)anthracene-7,12-dione | 7-C=O, 12-C=O | C₁₈H₁₀O₂ | 258.271 | Ketone (quinone) |

| Benz[a]anthracene-12-methanol | 12-CH₂OH, 9-OH, 7-CH₃ | C₂₀H₁₆O₂ | 288.340 | Methanol, Hydroxyl |

Physicochemical Properties

Toxicity and Hazards

Key Research Findings

7,12-Dimethylbenz(a)anthracene (DMBA): A well-studied carcinogen that induces tumors in rodent models via metabolic activation to DNA-reactive epoxides . Classified as a Group 2A carcinogen (probable human carcinogen) by IARC .

This compound: The aldehyde group increases electrophilicity, making it reactive toward nucleophiles (e.g., amines for Schiff base formation).

Biological Activity

Benz(a)anthracene-7-carboxaldehyde (B(a)A-7-CHO) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of environmental toxicity and carcinogenicity. This article explores the biological activity of B(a)A-7-CHO, including its mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

B(a)A-7-CHO has the molecular formula C20H12O and a molecular weight of 284.3 g/mol. It features a complex structure with multiple fused aromatic rings and an aldehyde functional group, which contributes to its reactivity and biological interactions. The compound is classified as a PAH, which are known for their environmental persistence and potential health risks.

Mechanisms of Biological Activity

B(a)A-7-CHO exhibits several mechanisms through which it can exert biological effects:

- DNA Interaction : The compound can form adducts with DNA, leading to mutations that may initiate carcinogenesis. This interaction is facilitated by the electrophilic nature of the aldehyde group, which can react with nucleophilic sites on DNA bases .

- Aryl Hydrocarbon Receptor (AhR) Activation : B(a)A-7-CHO can activate the AhR, a key regulatory protein involved in xenobiotic metabolism. Upon binding to the AhR, it translocates to the nucleus and influences gene expression related to detoxification processes .

- Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and inflammation. This effect is significant in various biological systems, contributing to its toxicological profile .

Metabolic Pathways

The biotransformation of B(a)A-7-CHO involves several metabolic pathways:

- Oxidation : Initial oxidation at specific carbon positions leads to the formation of hydroxylated metabolites. Studies have shown that microbial strains can effectively biodegrade B(a)A-7-CHO through oxidative pathways .

- Reduction : The aldehyde group can be reduced to form alcohols, which may also participate in further metabolic reactions.

Case Study 1: Biodegradation by Sphingobium sp.

Research has demonstrated that certain bacterial strains, such as Sphingobium sp., can biodegrade B(a)A-7-CHO effectively. In laboratory settings, these bacteria were able to metabolize B(a)A-7-CHO into less harmful products over an 8-day period, achieving up to 90% degradation under optimal conditions . This study highlights the potential for bioremediation strategies using microbial consortia.

Case Study 2: Carcinogenicity Assessment

In vivo studies on male Sprague-Dawley rats have shown that B(a)A-7-CHO exhibits weak carcinogenic properties. Following subcutaneous injection, there was evidence of bioalkylation at the site of injection, indicating metabolic activation that could lead to tumor formation . These findings underscore the importance of understanding the compound's interactions with biological systems.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Carcinogenicity | Key Mechanism of Action |

|---|---|---|---|

| Benz[a]anthracene | C18H12 | Yes | DNA adduct formation |

| Benz[a]anthracene-7-carboxaldehyde | C20H12O | Weak | AhR activation |

| 7,12-Dimethylbenz[a]anthracene | C20H18 | Yes | DNA adduct formation |

B(a)A-7-CHO is unique among PAHs due to its specific functional groups that influence its reactivity and biological activity compared to other related compounds such as benz[a]anthracene and 7,12-dimethylbenz[a]anthracene.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benz(a)anthracene-7-carboxaldehyde in laboratory settings?

- Methodological Answer :

- Storage : Store in tightly closed containers in a cool, well-ventilated area away from light and oxidizing agents (e.g., peroxides, chlorates) .

- Personal Protective Equipment (PPE) : Use gloves made of Polyvinyl Alcohol or Viton®, and wear Tyvek® suits. Eye protection and chemical fume hoods are mandatory to prevent inhalation and skin contact .

- Contamination Control : Use Class I Type B biological safety hoods for mixing/handling. Employ wet methods or HEPA-filter vacuums for cleanup to avoid dust dispersion .

Q. How can this compound be reliably identified and quantified in environmental samples?

- Methodological Answer :

- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5 or SE-52) with programmed temperature ramps (e.g., 60°C to 280°C) for separation. Retention indices (e.g., 2822 m/z for DB-5 columns) aid in identification .

- Mass Spectrometry (MS) : Pair GC with MS for structural confirmation. Reference NIST Standard Reference Database 69 for retention indices and fragmentation patterns .

Q. What are the primary synthetic routes for this compound in research settings?

- Methodological Answer :

- Intermediate Synthesis : Derived via Friedel-Crafts acylation of Benz(a)anthracene, using catalysts like AlCl₃ to introduce the carboxaldehyde group at the 7-position. Purification involves recrystallization from ethanol .

- Quality Control : Verify purity via melting point analysis (literature range: 160–165°C) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do photophysical properties of this compound influence its application in optoelectronic devices?

- Methodological Answer :

- Fluorescence Studies : Characterize emission spectra (λₑₘ ≈ 400–450 nm) using UV-Vis and fluorescence spectrophotometry. The extended conjugated system enables π→π* transitions, making it suitable for OLEDs .

- Quantum Yield Measurement : Compare with reference compounds (e.g., anthracene) using integrating sphere techniques. Report solvent effects (e.g., enhanced yield in non-polar solvents) .

Q. What experimental designs address contradictions in carcinogenicity data for Benz(a)anthracene derivatives?

- Methodological Answer :

- In Vitro Assays : Use Ames tests with Salmonella typhimurium TA98 to assess mutagenicity. Compare results between parent compound (Benz(a)anthracene, IARC Group 2B) and its 7-carboxaldehyde derivative to evaluate structural influences .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis in rodent studies to reconcile discrepancies between occupational exposure limits (OSHA: 0.2 mg/m³) and carcinogenic thresholds .

Q. How does this compound interact with hepatic enzymes, and what methodologies detect metabolic byproducts?

- Methodological Answer :

- Microsomal Incubations : Use rat liver microsomes with NADPH cofactors. Monitor metabolism via LC-MS/MS, identifying epoxide intermediates (e.g., 7,8-diol-9,10-epoxide) .

- Biomarker Detection : Perform liver function tests (ALT/AST levels) and kidney histopathology in exposed models to assess organ-specific toxicity .

Data Contradiction Analysis

Q. Why do regulatory agencies classify Benz(a)anthracene derivatives differently (e.g., OSHA vs. IARC)?

- Analysis :

- OSHA/NIOSH : Focus on occupational exposure limits (0.2 mg/m³) based on acute toxicity and workplace monitoring data .

- IARC : Classifies Benz(a)anthracene as Group 2B ("possibly carcinogenic") due to insufficient human data but strong mechanistic evidence (DNA adduct formation in vitro) .

- Resolution : Design longitudinal epidemiological studies to track cancer incidence in occupationally exposed cohorts, paired with biomarker analysis (e.g., urinary 1-hydroxypyrene) .

Environmental and Mechanistic Research

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Exclude to UV light (λ = 300–400 nm) in simulated sunlight chambers. Analyze degradation products (e.g., quinones) via GC-MS .

- Soil Adsorption Experiments : Use batch equilibrium methods with varying organic carbon content. Calculate Koc values to model mobility in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.